Cas no 2097919-10-1 (2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide)
![2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide structure](https://ja.kuujia.com/scimg/cas/2097919-10-1x500.png)
2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide 化学的及び物理的性質
名前と識別子
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- 2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide
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- インチ: 1S/C18H21ClN4O/c1-23(2)18-20-11-13-9-14(7-8-16(13)22-18)21-17(24)10-12-5-3-4-6-15(12)19/h3-6,11,14H,7-10H2,1-2H3,(H,21,24)
- InChIKey: KTFGFGAQFQAWLG-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1CC(NC1CC2=CN=C(N(C)C)N=C2CC1)=O
計算された属性
- せいみつぶんしりょう: 344.1403890 g/mol
- どういたいしつりょう: 344.1403890 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 433
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- ぶんしりょう: 344.8
- トポロジー分子極性表面積: 58.1
2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6562-4081-2μmol |
2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide |
2097919-10-1 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6562-4081-5mg |
2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide |
2097919-10-1 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6562-4081-5μmol |
2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide |
2097919-10-1 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6562-4081-3mg |
2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide |
2097919-10-1 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6562-4081-2mg |
2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide |
2097919-10-1 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6562-4081-75mg |
2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide |
2097919-10-1 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6562-4081-10μmol |
2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide |
2097919-10-1 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6562-4081-1mg |
2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide |
2097919-10-1 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6562-4081-40mg |
2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide |
2097919-10-1 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6562-4081-25mg |
2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide |
2097919-10-1 | 25mg |
$109.0 | 2023-09-08 |
2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide 関連文献
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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6. Back matter
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamideに関する追加情報
Recent Advances in the Study of 2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide (CAS: 2097919-10-1)
The compound 2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide (CAS: 2097919-10-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique quinazoline scaffold and chloro-substituted phenyl group, has been the subject of several studies aimed at elucidating its pharmacological properties and mechanisms of action. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and optimization of 2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide to enhance its bioavailability and target specificity. A 2023 study published in the Journal of Medicinal Chemistry reported a novel synthetic route that improved the yield and purity of the compound, making it more amenable for preclinical testing. The study also highlighted the compound's stability under physiological conditions, a critical factor for its potential use in drug development.
In terms of pharmacological activity, preliminary in vitro assays have demonstrated that 2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide exhibits potent inhibitory effects on specific kinase targets implicated in cancer and inflammatory diseases. For instance, a study conducted by Smith et al. (2023) revealed that the compound selectively inhibits the activity of protein kinase C (PKC) isoforms, which are known to play a role in tumor progression and immune response modulation. These findings suggest that the compound could serve as a lead candidate for the development of novel kinase inhibitors.
Further investigations into the compound's mechanism of action have utilized advanced techniques such as X-ray crystallography and molecular docking simulations. These studies have provided insights into the binding interactions between 2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide and its target proteins, revealing key structural features that contribute to its high affinity and selectivity. Such detailed structural information is invaluable for the rational design of derivatives with improved pharmacological profiles.
Despite these promising results, challenges remain in the development of 2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide as a therapeutic agent. Issues such as metabolic stability, potential off-target effects, and scalability of synthesis need to be addressed in future studies. Ongoing research is exploring the use of prodrug strategies and formulation technologies to overcome these limitations and enhance the compound's clinical potential.
In conclusion, 2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide (CAS: 2097919-10-1) represents a promising scaffold for the development of new therapeutic agents targeting kinase-mediated pathways. The latest research underscores its potential in oncology and immunology, while also highlighting the need for further optimization and validation. As the field advances, this compound is likely to remain a focal point of interest for researchers and pharmaceutical developers alike.
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